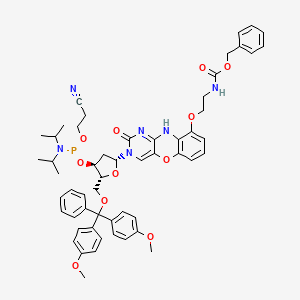

8-OxoG Clamp CEP

Description

Properties

Molecular Formula |

C55H61N6O11P |

|---|---|

Molecular Weight |

1013.1 g/mol |

IUPAC Name |

benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate |

InChI |

InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1 |

InChI Key |

KJADXOMZOBCXBS-MNUIYVAGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

8-OxoG Clamp CEP as a probe for 8-oxodeoxyguanosine

An In-depth Technical Guide to 8-OxoG Clamp CEP: A Probe for 8-oxodeoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-oxodeoxyguanosine (8-oxo-dG) is a primary biomarker for oxidative stress and is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases.[1][2][3][4] Its accurate detection and quantification are crucial for understanding disease mechanisms and developing therapeutic interventions. The this compound emerges as a significant tool in this pursuit, acting as a selective fluorescent probe for 8-oxo-dG.[1][5][6] This technical guide provides a comprehensive overview of the 8-OxoG Clamp, its mechanism, experimental applications, and relevant quantitative data.

Core Concept and Mechanism of Action

The 8-OxoG Clamp is a synthetic molecule designed to selectively bind to 8-oxo-dG.[7] It is an evolution of the "G-clamp," a phenoxazine derivative that acts as a cytosine analog capable of forming four hydrogen bonds with guanine, thereby enhancing the stability of DNA duplexes.[7] The 8-OxoG Clamp incorporates an additional functional group that allows for the formation of a specific hydrogen bond with the N7 hydrogen of 8-oxo-dG, a feature absent in canonical guanine.[7] This enhanced binding specificity is the foundation of its function as a probe.

The probe typically incorporates a fluorophore, and its fluorescence is quenched upon binding to 8-oxo-dG.[5][6][7] This quenching phenomenon allows for the quantitative detection of 8-oxo-dG.

Below is a diagram illustrating the recognition mechanism of the 8-OxoG Clamp.

Quantitative Data

The performance of the 8-OxoG Clamp and its derivatives has been evaluated through various biophysical techniques. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity and Thermal Stability

| 8-OxoG Clamp Derivative | Target | Method | Ka (M-1) | ΔTm (°C) | Reference |

| oxoG/oxoG-clamp | DNA duplex | Stopped-flow kinetics | (0.25 ± 0.09) x 106 | -16 | [7] |

| G/C (control) | DNA duplex | Stopped-flow kinetics | (0.45 ± 0.07) x 106 | N/A | [7] |

| Cbz-8-oxoG-clamp (2) | 8-oxodG | Fluorescence Titration | Not explicitly stated, but selective quenching observed | N/A | [5] |

| Derivative 3 (OEt) | 8-oxodG | Fluorescence Titration | Slightly higher affinity than Cbz-8-oxoG-clamp | N/A | [5] |

Note: Ka represents the association constant. A higher Ka indicates stronger binding. ΔTm represents the change in melting temperature of the DNA duplex upon incorporation of the clamp, with a negative value indicating destabilization.

Table 2: Fluorescence Quenching Efficiency

| Probe | Target | Quenching Efficiency | Reference |

| oxoG-clamp-containing strand | 8-oxoguanosine-containing strand | ~20% decrease in fluorescence | [7] |

| 8-oxoG-clamp (2) | 8-oxodG | Selective quenching | [5] |

Experimental Protocols

This section outlines generalized methodologies for the synthesis and application of 8-OxoG Clamp probes. For specific experimental details, consulting the primary literature is recommended.

Synthesis of 8-OxoG Clamp Derivatives

The synthesis of 8-OxoG Clamp derivatives typically involves a multi-step organic synthesis process. A general workflow is as follows:

-

Starting Material: Synthesis often begins with a modified guanosine or a precursor molecule.

-

Coupling Reaction: The core "clamp" structure is functionalized through coupling reactions. For instance, carbamate derivatives can be prepared by reacting the core with an appropriate alkoxycarbonylimidazole.[5]

-

Fluorophore Attachment: A fluorescent reporter group is attached to the clamp structure.

-

Phosphoramidite Synthesis: For incorporation into oligonucleotides, the final clamp molecule is converted into a phosphoramidite (CEP) derivative.

-

Purification and Characterization: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by methods such as Mass Spectrometry and NMR.

Oligonucleotide Synthesis and Purification

This compound is incorporated into DNA oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.[7]

-

Automated Synthesis: The 8-OxoG Clamp phosphoramidite is added at the desired position within the oligonucleotide sequence.

-

Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected.

-

Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC, to ensure high purity.[7]

Fluorescence Spectroscopy for 8-oxo-dG Detection

This protocol describes the use of 8-OxoG Clamp-containing oligonucleotides to detect 8-oxo-dG in a complementary DNA strand.

-

Sample Preparation: Prepare solutions of the 8-OxoG Clamp-containing oligonucleotide (probe) and the target DNA containing (or suspected to contain) 8-oxo-dG. A control target strand with a canonical guanine should also be prepared.

-

Annealing: Mix the probe and target strands in a suitable buffer (e.g., phosphate buffer with NaCl). Heat the mixture to a temperature above the melting temperature (Tm) of the duplex and then slowly cool to room temperature to allow for proper annealing.

-

Fluorescence Measurement: Measure the fluorescence emission of the annealed duplexes using a spectrofluorometer. The excitation and emission wavelengths will depend on the fluorophore used in the clamp.

-

Data Analysis: Compare the fluorescence intensity of the probe annealed to the 8-oxo-dG target with the probe annealed to the control guanine target. A significant decrease in fluorescence intensity indicates the presence of 8-oxo-dG.[7]

Interaction with DNA Repair Pathways

The 8-OxoG Clamp has also been utilized as a tool to study the interaction of DNA repair enzymes with 8-oxo-dG lesions. Specifically, its interaction with human 8-oxoguanine-DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway, has been investigated.[3][7]

Studies have shown that the presence of the 8-OxoG Clamp opposite an 8-oxo-dG lesion can inhibit the activity of OGG1.[3][7] The clamp appears to prevent the eversion of the 8-oxo-dG base into the active site of OGG1, which is a critical step for its excision.[3][7] This inhibitory effect makes the 8-OxoG Clamp a valuable tool for studying the mechanisms of DNA repair.

The following diagram illustrates the inhibitory effect of the 8-OxoG Clamp on the OGG1-mediated BER pathway.

Applications and Future Directions

The 8-OxoG Clamp technology holds significant promise for various applications in research and drug development:

-

Biomarker Detection: Development of sensitive assays for the quantification of 8-oxo-dG in biological samples.

-

High-Throughput Screening: Screening for compounds that modulate oxidative stress by measuring their effect on 8-oxo-dG levels.

-

Mechanistic Studies: Probing the interactions between DNA lesions and repair enzymes.

-

Diagnostic Tools: Potential for the development of diagnostic tools for diseases associated with oxidative stress.

Future research may focus on the development of new 8-OxoG Clamp derivatives with improved properties, such as enhanced binding affinity, greater fluorescence quenching, and suitability for in vivo imaging.

Conclusion

The this compound represents a powerful and versatile tool for the study of 8-oxodeoxyguanosine. Its high specificity and fluorescent properties enable sensitive detection and quantification of this critical DNA lesion. Furthermore, its ability to modulate the activity of DNA repair enzymes opens up new avenues for investigating the intricate cellular responses to oxidative damage. This technical guide provides a foundational understanding for researchers and professionals seeking to leverage this innovative technology in their work.

References

- 1. Synthesis of new derivatives of 8-oxoG-clamp for better understanding the recognition mode and improvement of selective affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 6. Development of a specific fluorescent probe for 8-oxoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the Fluorescent Properties of 8-OxoG Clamp CEP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of 8-OxoG Clamp CEP, a crucial tool for the detection and study of 8-oxoguanine (8-oxoG), a significant biomarker for oxidative stress and a key lesion in carcinogenesis. This document provides a comprehensive overview of its mechanism, quantitative fluorescent data, and detailed experimental protocols to facilitate its application in research and drug development.

Core Mechanism of Fluorescence

The this compound is a fluorescent probe designed to selectively recognize and bind to 8-oxoguanine. Its mechanism of action is based on fluorescence quenching upon binding. In its unbound state, the this compound exhibits fluorescence. However, when it forms a stable complex with 8-oxoG, its fluorescence is efficiently quenched. This selective quenching provides a robust method for the detection of 8-oxoG in various experimental settings, including within oligodeoxynucleotides (ODNs).[1][2] The binding affinity and specificity are achieved through the formation of multiple hydrogen bonds between the clamp and the 8-oxoG nucleobase.

Quantitative Fluorescent Properties

The following table summarizes the known quantitative fluorescent properties of this compound based on available literature. It is important to note that specific values for quantum yield and molar extinction coefficient are not consistently reported in publicly accessible resources.

| Property | Value | Source |

| Excitation Wavelength (λex) | 365 nm | [3] |

| Emission Wavelength (λem) | > 420 nm | [3] |

| Quantum Yield (Φ) | Not specified | |

| Molar Extinction Coefficient (ε) | Not specified |

Experimental Protocols

Synthesis of this compound

Fluorescence Quenching Assay for 8-oxoG Detection

This protocol outlines a general procedure for detecting 8-oxoG using the this compound, based on methods described in the literature.

Objective: To measure the fluorescence quenching of an this compound-containing oligonucleotide upon hybridization with a complementary strand containing 8-oxoG.

Materials:

-

This compound-labeled single-stranded DNA (ssDNA) oligonucleotide.

-

Complementary ssDNA oligonucleotide containing 8-oxoG at a specific position.

-

Complementary ssDNA oligonucleotide containing a standard guanine (G) as a negative control.

-

Annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA).

-

Fluorometer capable of excitation at 365 nm and emission scanning above 420 nm.

-

Nuclease-free water.

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend all lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Prepare working solutions of each oligonucleotide at 10 µM in the annealing buffer.

-

-

Annealing of Duplex DNA:

-

To anneal the probe with its target, mix equal volumes of the 10 µM this compound-labeled oligonucleotide and the 10 µM complementary oligonucleotide (either with 8-oxoG or G).

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature to ensure proper hybridization.

-

-

Fluorescence Measurement:

-

Set the fluorometer with an excitation wavelength of 365 nm.

-

Set the emission scan range from 420 nm to 600 nm.

-

Measure the fluorescence spectrum of the this compound-labeled ssDNA alone (unquenched control).

-

Measure the fluorescence spectrum of the duplex formed with the complementary strand containing the standard guanine.

-

Measure the fluorescence spectrum of the duplex formed with the complementary strand containing 8-oxoG.

-

-

Data Analysis:

-

Compare the fluorescence intensity at the emission maximum for the three samples.

-

A significant decrease in fluorescence intensity in the sample containing the 8-oxoG duplex compared to the ssDNA and the G-containing duplex indicates successful detection of 8-oxoG. The percentage of fluorescence quenching can be calculated using the formula: % Quenching = (1 - (F_8oxoG / F_unquenched)) * 100 where F_8oxoG is the fluorescence of the 8-oxoG duplex and F_unquenched is the fluorescence of the ssDNA probe alone.

-

Visualizations

Signaling Pathway of 8-oxoG Detection and DNA Repair Interference

The following diagram illustrates the principle of 8-oxoG detection by the 8-OxoG Clamp and its potential interference with the base excision repair (BER) pathway initiated by the 8-oxoguanine DNA glycosylase (OGG1).

Caption: 8-oxoG detection by fluorescence quenching and potential BER pathway inhibition.

Experimental Workflow for Fluorescence Quenching Assay

This diagram outlines the key steps in performing a fluorescence quenching assay to detect 8-oxoG.

References

- 1. Fluorescence detection of 8-oxoguanosine by G-clamp derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective fluorescence quenching of the 8-oxoG-clamp by 8-oxodeoxyguanosine in ODN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biosearchtech.com [biosearchtech.com]

- 5. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of 8-Oxoguanine Glycosylase (OGG1) with DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-oxoguanine glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2][3] 8-oxoG is one of the most abundant and well-characterized DNA lesions generated by reactive oxygen species (ROS) and can lead to G:C to T:A transversions if left unrepaired.[4][5] Beyond its canonical role in DNA repair, emerging evidence highlights OGG1's involvement in transcriptional regulation and cellular signaling, making it a promising target for therapeutic intervention in various diseases, including cancer and inflammatory conditions.[1][6][7][8] This technical guide provides a comprehensive overview of the OGG1-DNA interaction, including its molecular mechanisms, structural basis, and the experimental methodologies used for its study.

Molecular Mechanism of OGG1-DNA Interaction

The interaction of OGG1 with DNA is a multi-step process that involves lesion recognition, base flipping, and catalytic excision.

1. Lesion Recognition and Binding: OGG1 scans the DNA for the presence of 8-oxoG.[9] The enzyme has a high affinity for DNA containing 8-oxoG.[10] Upon encountering the lesion, OGG1 induces a significant bend in the DNA of approximately 70-80 degrees.[10] This bending facilitates the flipping of the 8-oxoG base out of the DNA helix and into the enzyme's active site.[9][10] Several amino acid residues, including Phe319, Cys253, Gly42, Gln43, and Phe45, are crucial for the recognition and binding of 8-oxoG.[10] The discrimination between 8-oxoG and guanine is achieved through a single hydrogen bond formed between the N7 atom of 8-oxoG and the main chain of Gly42.[10]

2. Catalytic Excision (Glycosylase and Lyase Activity): OGG1 is a bifunctional enzyme, possessing both N-glycosylase and AP-lyase activities.[10][11]

-

Glycosylase Activity: The primary catalytic event is the hydrolysis of the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar. This reaction is facilitated by the ε-amino group of Lys249, which acts as a nucleophile, attacking the C1' of the deoxyribose and leading to the expulsion of the 8-oxoG base.[10][12] This leaves an apurinic/apyrimidinic (AP) site in the DNA.[2][13]

-

AP-Lyase Activity: Following base excision, OGG1 can cleave the phosphodiester backbone 3' to the AP site via a β-elimination reaction.[10][13] This lyase activity is generally weaker than its glycosylase activity.[13] The reaction proceeds through the formation of a Schiff base intermediate between Lys249 and the C1' of the deoxyribose.[10][12] The excised 8-oxoG base can act as a cofactor in this step.[10]

The Role of OGG1 in the Base Excision Repair (BER) Pathway

OGG1 initiates the BER pathway for the removal of 8-oxoG.[1] The subsequent steps are carried out by a series of other enzymes in a coordinated fashion.

-

Initiation: OGG1 recognizes and excises the 8-oxoG base, creating an AP site.[1][2]

-

AP Site Processing: Apurinic/apyrimidinic endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[1] APE1 can also actively displace OGG1 from the AP site, thereby increasing the turnover of OGG1.[14]

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) removes the dRP moiety and inserts a new guanine nucleotide. Finally, DNA ligase III seals the nick in the DNA backbone to complete the repair process.

Beyond Repair: OGG1 in Transcriptional Regulation

Recent studies have unveiled a non-canonical role for OGG1 in gene expression.[1][2][6] OGG1 can modulate transcription through several mechanisms:

-

Epigenetic-like Mark: 8-oxoG itself can act as an epigenetic-like mark.[6]

-

Transcription Factor Modulation: The binding of OGG1 to 8-oxoG in promoter regions can influence the binding of transcription factors, such as NF-κB, thereby altering gene expression.[1] This can occur with both enzymatically active and inactive forms of OGG1.[6]

-

Chromatin Remodeling: OGG1 can recruit chromatin remodelers to gene regulatory regions.[1]

-

Post-Repair Signaling: The complex formed between OGG1 and the excised 8-oxoG base can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, activating downstream signaling cascades.[1]

Quantitative Data on OGG1-DNA Interaction

The binding affinity and kinetic parameters of OGG1 for various DNA substrates have been determined in several studies. These values can vary depending on the experimental conditions.

| Parameter | Substrate | Value | Reference |

| Binding Affinity (Kd) | |||

| 8-oxoG:C | 1.5 - 20 nM | [15] | |

| AP:C | ~30 nM | [13] | |

| G:C | > 1 µM | [13] | |

| Kinetic Constants | |||

| kobs (glycosylase) | 8-oxoG:C | 0.1 - 1.0 s-1 | [13] |

| kobs (β-elimination) | AP site | 0.01 - 0.05 s-1 | [13] |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. kobs is the observed rate constant.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for OGG1-DNA Binding

EMSA is used to qualitatively and quantitatively assess the binding of OGG1 to a specific DNA sequence.

Methodology:

-

Probe Preparation: Synthesize and purify a short double-stranded DNA oligonucleotide containing a single 8-oxoG lesion. Label the probe with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Incubate a fixed amount of the labeled DNA probe with increasing concentrations of purified OGG1 protein in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol).

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by electrophoresis on a native polyacrylamide gel at 4°C.

-

Visualization and Quantification: Visualize the bands by autoradiography or fluorescence imaging. The fraction of bound DNA is quantified and plotted against the protein concentration to determine the dissociation constant (Kd).

DNA Glycosylase Activity Assay

This assay measures the ability of OGG1 to excise 8-oxoG from a DNA substrate.

Methodology:

-

Substrate Preparation: Prepare a 32P-labeled double-stranded oligonucleotide containing a single 8-oxoG.

-

Enzymatic Reaction: Incubate the DNA substrate with purified OGG1 at 37°C for a defined period.

-

Reaction Termination and Cleavage: Stop the reaction and treat with NaOH to cleave the DNA at the resulting AP site.

-

Analysis: Separate the reaction products on a denaturing polyacrylamide gel. The amount of cleaved product is quantified to determine the enzyme's activity.

Chromatin Immunoprecipitation (ChIP) for In Vivo OGG1-DNA Interaction

ChIP is used to identify the genomic regions where OGG1 is bound in living cells.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for OGG1 to pull down OGG1-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the DNA associated with OGG1.

-

Analysis: Identify the purified DNA fragments by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to map the genome-wide binding sites of OGG1.

Post-Translational Modifications of OGG1

The activity and function of OGG1 can be regulated by various post-translational modifications.

| Modification | Modifying Enzyme | Effect on OGG1 | Reference |

| Phosphorylation | Cdk4 | Increases 8-oxoG incision activity | [4] |

| c-Abl | No effect on incision activity | [4] | |

| Acetylation | p300/CBP | Increases catalytic activity | [16] |

| Deacetylation | SIRT3 | Increases half-life of mitochondrial OGG1 | [16] |

| O-GlcNAcylation | O-GlcNAc transferase | Inhibits activity | [17] |

OGG1 Inhibitors and Activators in Drug Development

The dual role of OGG1 in DNA repair and signaling has made it an attractive target for drug development.[7][8][18]

-

Inhibitors: Small molecule inhibitors of OGG1 are being developed as potential anticancer agents.[18][19][20] By preventing the repair of 8-oxoG, these inhibitors can lead to the accumulation of DNA damage and induce cell death, particularly in cancer cells that already have high levels of oxidative stress.[18] Examples of OGG1 inhibitors include SU0268 and TH5487.[19][21]

-

Activators: Conversely, activators of OGG1 could be beneficial in conditions associated with increased oxidative stress and DNA damage, such as neurodegenerative diseases and aging.[8]

Conclusion

The interaction of OGG1 with DNA is a fundamental process for maintaining genome integrity. Its intricate mechanism of lesion recognition and catalytic excision, coupled with its emerging roles in transcriptional regulation, underscores its importance in cellular homeostasis. The development of experimental techniques to probe the OGG1-DNA interaction has provided valuable insights and has paved the way for the development of novel therapeutic strategies targeting this crucial enzyme. Further research into the complex regulation of OGG1 and its diverse functions will undoubtedly open new avenues for the treatment of a wide range of human diseases.

References

- 1. The roles of base excision repair enzyme OGG1 in gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]

- 4. Phosphorylation of human oxoguanine DNA glycosylase (α-OGG1) modulates its function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatically inactive OGG1 binds to DNA and steers base excision repair toward gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OGG1: An emerging multifunctional therapeutic target for the treatment of diseases caused by oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural Features of the Interaction between Human 8-Oxoguanine DNA Glycosylase hOGG1 and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of the glycosylase reaction with hOGG1 base-excision repair enzyme: concerted effect of Lys249 and Asp268 during excision of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of interaction between human 8-oxoguanine-DNA glycosylase and AP endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalytic and DNA-binding properties of the human Ogg1 DNA N-glycosylase/AP lyase: biochemical exploration of H270, Q315 and F319, three amino acids of the 8-oxoguanine-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Introduction: Oxidative Stress and the Significance of 8-Oxoguanine

An In-depth Technical Guide on the Role of 8-Oxoguanine as a Biomarker for Oxidative Stress

Oxidative stress reflects an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses.[1] ROS, which are continuously generated through metabolic processes and exposure to environmental factors like radiation and xenobiotics, can oxidize essential cellular macromolecules, including DNA.[1][2] Among the four DNA bases, guanine is the most susceptible to oxidation due to its low redox potential.[3]

The primary and most abundant product of this reaction is 7,8-dihydro-8-oxoguanine (8-oxoG), a lesion that has become a cornerstone biomarker for assessing oxidative stress.[3][4] Its accumulation is directly linked to mutagenesis, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[5][6] The measurement of 8-oxoG and its deoxynucleoside form, 8-oxo-2'-deoxyguanosine (8-oxodG), in tissues and biofluids like urine provides a critical tool for evaluating the extent of oxidative DNA damage, disease risk, and the efficacy of therapeutic interventions.[1][7]

Formation and Cellular Repair of 8-Oxoguanine

8-oxoguanine is formed when ROS, particularly the hydroxyl radical, attack the C8 position of guanine within the DNA strand.[5] The cellular nucleotide pool is also vulnerable, with dGTP being more susceptible to oxidation than guanine integrated into chromatin-protected DNA.[8] This can lead to the formation of 8-oxo-dGTP, which can be erroneously incorporated into DNA by polymerases.[8]

To counteract the mutagenic potential of 8-oxoG, cells have evolved a robust defense system, primarily the Base Excision Repair (BER) pathway.[2][3]

The key steps in the BER pathway for 8-oxoG are:

-

Recognition and Excision: The bifunctional DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), recognizes the 8-oxoG:C pair, flips the damaged base out of the DNA helix, and cleaves the N-glycosidic bond to excise it.[2][3][8]

-

AP Site Formation: The removal of the base leaves an apurinic/apyrimidinic (AP) site in the DNA backbone.[8]

-

Strand Incision and Processing: AP endonuclease-1 (APE1) enhances the turnover of OGG1 and cleaves the phosphodiester backbone at the AP site.[8] DNA polymerase β then removes the resulting 5' sugar-phosphate group and fills the single-nucleotide gap.[8]

-

Ligation: Finally, a DNA ligase seals the nick in the DNA strand, restoring its integrity.

If the lesion is not repaired before replication, an adenine may be incorporated opposite 8-oxoG. This 8-oxoG:A mispair is recognized by another glycosylase, MUTYH, which removes the adenine, initiating a separate BER process to prevent mutation.[3]

Caption: Oxidative formation of 8-oxoG in DNA and its subsequent removal by the OGG1-initiated BER pathway.

Methodologies for Detection and Quantification

Accurate quantification of 8-oxoG is essential for its use as a biomarker. Several analytical techniques are available, each with distinct advantages and limitations. Care must be taken during sample extraction and analysis to prevent the artificial oxidation of guanine, which could lead to falsely elevated results.[5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is considered the gold standard for 8-oxoG and 8-oxodG analysis due to its high selectivity and sensitivity.[1][9]

-

HPLC with Electrochemical Detection (HPLC-ECD): This is a widely used method that offers high sensitivity, down to the femtomolar range.[1][7] However, it can be susceptible to interference from other electroactive compounds.

-

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): This approach provides the highest level of specificity and is less prone to artifacts.[10] It allows for the simultaneous measurement of 8-oxoG, 8-oxodG, and their non-oxidized counterparts in a single run without extensive sample pre-treatment.[10]

Immunological Methods

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a high-throughput, relatively simple method for detecting 8-oxoG.[2] While convenient, these assays can suffer from a lack of specificity and potential cross-reactivity, which may lead to less precise quantification compared to chromatographic methods.[11]

Enzymatic Methods

-

Fluorescent Binding Assays: These methods use specific antibodies or DNA repair enzymes to detect 8-oxoG in situ. For example, cells can be fixed and permeabilized, followed by incubation with a fluorescently labeled antibody or a protein conjugate that binds to 8-oxoG, allowing for visualization and quantification via microscopy.[12][13]

Experimental Protocols

Protocol: Quantification of Urinary 8-oxodG by HPLC-MS/MS

This protocol outlines a direct injection method for analyzing 8-oxodG in urine, which minimizes sample handling and potential for artifactual oxidation.[10]

1. Sample Collection and Storage:

-

Collect 24-hour or first-morning void urine samples.

-

Immediately freeze and store samples at -80°C until analysis to ensure stability.

2. Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge a small aliquot (e.g., 500 µL) at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for direct injection. For enhanced sensitivity with low-concentration samples, solid-phase extraction (SPE) can be employed as a pre-concentration step.[14]

3. Chromatographic Separation:

-

System: HPLC system coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column. Low-temperature chromatography can be used to improve the retention of polar analytes like guanine species.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Injection Volume: 10-50 µL.

4. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 8-oxodG and a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-oxodG).

-

Quantification: Generate a standard curve with known concentrations of 8-oxodG. The concentration in the urine sample is determined by comparing its peak area ratio (analyte/internal standard) to the standard curve.

5. Data Normalization:

-

Measure the creatinine concentration in the urine sample using a separate assay.

-

Express the final 8-oxodG concentration as a ratio to creatinine (e.g., in µmol/mol creatinine or ng/mg creatinine) to correct for variations in urine dilution.[14]

Caption: General experimental workflow for the quantification of urinary 8-oxodG via HPLC-MS/MS.

Data Presentation: 8-Oxoguanine Levels in Health and Disease

Levels of 8-oxoG and 8-oxodG are frequently elevated in conditions associated with increased oxidative stress. The tables below summarize representative data from various studies.

Table 1: Representative Levels of Urinary 8-oxodG in Human Populations

| Condition/Population | 8-oxodG Level (µmol/mol creatinine) | Analytical Method | Reference |

| Healthy Control Group | 4.70 ± 7.1 | HPLC-ECD | [7] |

| Breast Cancer Patients | 16.39 ± 17.3 | HPLC-ECD | [7] |

| Tobacco Smokers | Mean: 1.72 µg/g creatinine | LC-SRM/MS | [15] |

| Type 2 Diabetes | Significantly higher than controls | Monoclonal Antibodies | [7] |

Table 2: Representative Levels of 8-oxoG in Cellular DNA and Serum

| Condition/Population | 8-oxoG Level | Sample Matrix | Analytical Method | Reference |

| Healthy Controls | 0.96 ± 0.15 nM | Serum | Monoclonal Antibodies | [7] |

| Type 2 Diabetes Patients | 5.03 ± 0.69 nM | Serum | Monoclonal Antibodies | [7] |

| Alzheimer's Disease | Significantly higher than controls | Peripheral Blood DNA | ELISA | [16] |

| Alzheimer's Disease | Increased levels in nuclear & mitochondrial DNA | HPLC | [16] |

Role in Drug Development and Clinical Research

The quantification of 8-oxoG serves as a valuable tool in pharmaceutical research and clinical settings.

-

Assessment of Drug Toxicity: New chemical entities can be screened for their potential to induce oxidative stress by measuring changes in 8-oxoG levels in preclinical models.

-

Evaluation of Antioxidant Therapies: 8-oxoG is a key endpoint for assessing the efficacy of antioxidant compounds or interventions designed to reduce oxidative damage. A reduction in urinary or cellular 8-oxoG levels can provide evidence of a drug's protective effect.

-

Disease Monitoring and Risk Assessment: Elevated levels of 8-oxoG are associated with an increased risk for various pathologies, including cancer, diabetes, and neurodegenerative diseases.[1][5][7] Monitoring these levels can aid in early diagnosis and in assessing disease progression.[7][16]

-

Development of Novel Therapeutics: The enzymes involved in the 8-oxoG repair pathway, such as OGG1 and NUDT1 (which sanitizes the 8-oxo-dGTP pool), are themselves targets for drug development.[17] Inhibitors of these pathways are being explored as tools to sensitize cancer cells to oxidative stress.[17]

Conclusion

8-oxoguanine is a robust and extensively validated biomarker of oxidative DNA damage. Its formation is a direct consequence of ROS activity, and its cellular repair and subsequent excretion provide accessible means for non-invasive assessment. While various analytical methods exist, HPLC-MS/MS offers the highest degree of accuracy and specificity for quantification. The measurement of 8-oxoG is indispensable for research into the pathophysiology of aging and chronic diseases, and it provides a critical endpoint for evaluating the safety and efficacy of novel therapeutic agents in drug development.

References

- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 6. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4.10. Detection of 8-Oxoguanine (8-oxoG) [bio-protocol.org]

- 14. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | MDPI [mdpi.com]

- 15. 8-Oxo-2′-Deoxyguanosine as a Biomarker of Tobacco Smoking-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dual Inhibitors of 8-Oxoguanine Surveillance by OGG1 and NUDT1 - PMC [pmc.ncbi.nlm.nih.gov]

G-Clamp and Cytosine Analogs: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on G-clamp and other tricyclic cytosine analogs, pivotal tools in the advancement of nucleic acid-based therapeutics and diagnostics. This document details their chemical properties, mechanisms of action, and the experimental methodologies crucial for their synthesis and application. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and molecular interactions are visualized through detailed diagrams.

Introduction to G-Clamp and Tricyclic Cytosine Analogs

The G-clamp, a tricyclic analog of cytosine, represents a significant advancement in nucleic acid chemistry.[1] Its unique structure, featuring a 9-(2-aminoethoxy)-phenoxazine moiety, allows for enhanced binding to guanine (G) nucleobases.[1] This enhanced affinity stems from the formation of four hydrogen bonds, compared to the three in a standard cytosine-guanine pair, and favorable π-stacking interactions.[1] This "clamping" effect significantly increases the thermodynamic stability of DNA and RNA duplexes.[1][2]

Another important class of cytosine analogs are fluorescent tricyclic cytosines, such as tC. These molecules serve as valuable probes for studying nucleic acid structure and dynamics due to their intrinsic fluorescence.[3]

The applications of these analogs are extensive, particularly in the realm of antisense oligonucleotides (ASOs). Incorporation of G-clamps into ASOs has been shown to dramatically increase their potency, in some cases by as much as 25-fold.[4][5] This enhanced potency allows for more effective gene silencing at lower doses.[1] Furthermore, G-clamp modifications improve the specificity of molecular probes and primers used in techniques like PCR and in situ hybridization.[1][2]

Quantitative Data on G-Clamp and Cytosine Analog Performance

The incorporation of G-clamps and their analogs into oligonucleotides leads to measurable improvements in their binding affinity, stability, and biological activity. The following tables summarize key quantitative data from foundational studies.

| Modification | Oligonucleotide Context | Measurement | Value | Reference |

| Single G-clamp | Poly-pyrimidine decamer DNA duplex | Melting Temperature (Tm) Enhancement | +18 °C | |

| Single G-clamp | 20-mer phosphorothioate ASO targeting c-raf | Increase in Potency | 25-fold | [4][5] |

| Single G-clamp | 15-mer phosphorothioate ASO targeting p27kip1 | Mismatch Discrimination (potency reduction) | 5-fold (single mismatch), complete loss (two mismatches) | [4][5] |

| Tricyclic Cytosine (tC) | DNA 10-mer duplex | Melting Temperature (Tm) Increase (average) | +3 °C |

Table 1: Performance Metrics of G-Clamp Modified Oligonucleotides. This table highlights the significant impact of G-clamp incorporation on duplex stability and antisense oligonucleotide potency.

| Analog | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| Tricyclic Cytosine (tC) | 385 | 505 | 0.2 | [3] |

| tC in single-stranded ASO | ~395 | ~505 | 0.10 | |

| tC in double-stranded ASO:RNA | ~395 | ~505 | - | |

| tCO in single-stranded ASO | ~365 | ~460 | 0.22 |

Table 2: Photophysical Properties of Fluorescent Cytosine Analogs. This table provides key spectral data for the fluorescent cytosine analog tC and its derivative tCO, which are valuable for biophysical studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis of G-clamp phosphoramidites, their incorporation into oligonucleotides, and the subsequent evaluation of the modified oligonucleotides.

Synthesis of G-Clamp (AP-dC) CE-Phosphoramidite

The synthesis of the G-clamp phosphoramidite is a critical first step for its incorporation into oligonucleotides. The following protocol is based on the foundational work by Lin and Matteucci.

Materials:

-

Starting materials for the synthesis of the phenoxazine ring system.

-

Protected deoxycytidine precursor.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Standard organic synthesis reagents and solvents.

Procedure:

-

Synthesis of the Phenoxazine Moiety: The tricyclic phenoxazine core is synthesized through established organic chemistry methods. This typically involves the condensation of appropriate precursors to form the heterocyclic ring system.

-

Attachment of the Aminoethyl Linker: The 9-(2-aminoethoxy) side chain is introduced onto the phenoxazine ring. This is often achieved by nucleophilic aromatic substitution or other coupling reactions. The amino group is typically protected with a suitable protecting group (e.g., trifluoroacetyl) for subsequent steps.

-

Glycosylation: The protected phenoxazine derivative is coupled to a protected deoxyribose sugar to form the nucleoside.

-

5'-DMT Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final G-clamp CE-phosphoramidite.

-

Purification: The final product is purified by silica gel chromatography.

Detailed characterization data (NMR, Mass Spectrometry) for each intermediate and the final product are essential for confirming the successful synthesis and are typically provided in the supporting information of the original research articles.

Solid-Phase Synthesis of G-Clamp Modified Oligonucleotides

The incorporation of the G-clamp phosphoramidite into a growing oligonucleotide chain is achieved using a standard automated DNA synthesizer.

Materials:

-

G-clamp CE-phosphoramidite.

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U).

-

Controlled pore glass (CPG) solid support.

-

Synthesis reagents: deblocking solution (e.g., trichloroacetic acid in dichloromethane), activator (e.g., 5-ethylthio-1H-tetrazole), capping solution (e.g., acetic anhydride and N-methylimidazole), and oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Procedure:

-

Instrument Setup: The DNA synthesizer is programmed with the desired oligonucleotide sequence. The G-clamp phosphoramidite is installed on a designated port of the synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of:

-

Deblocking: Removal of the 5'-DMT protecting group from the growing chain.

-

Coupling: Activation of the incoming phosphoramidite (standard base or G-clamp) and its reaction with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 360 seconds) is typically used for the G-clamp phosphoramidite to ensure high coupling efficiency.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and phosphate backbone) are removed by treatment with concentrated aqueous ammonia at elevated temperature.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis of Duplex Stability

This experiment quantifies the increase in duplex stability conferred by the G-clamp modification.

Materials:

-

Purified G-clamp modified oligonucleotide and its complementary unmodified DNA or RNA strand.

-

Unmodified control duplex of the same sequence.

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

UV-Vis spectrophotometer with a temperature controller.

Procedure:

-

Sample Preparation: The complementary oligonucleotide strands are mixed in equimolar amounts in the annealing buffer to a final concentration of typically 1-5 µM.

-

Denaturation and Annealing: The samples are heated to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper annealing of the duplexes.

-

Data Acquisition: The absorbance of the samples at 260 nm is monitored as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is calculated from the first derivative of the melting curve. The change in Tm (ΔTm) between the G-clamp modified and unmodified duplexes is then calculated.

In Vitro Evaluation of Antisense Oligonucleotide (ASO) Activity

This protocol outlines a general method to assess the gene-silencing efficacy of G-clamp modified ASOs in a cell culture system.

Materials:

-

G-clamp modified ASO and control oligonucleotides (e.g., scrambled sequence, mismatch sequence).

-

Mammalian cell line expressing the target gene.

-

Cell culture medium and supplements.

-

Transfection reagent (for lipid-based transfection) or electroporation system.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

-

Cell Culture: Cells are seeded in appropriate culture plates and allowed to adhere and grow to a suitable confluency.

-

ASO Transfection: The ASOs are delivered into the cells. This can be achieved through various methods, with lipid-based transfection being common. The ASO is complexed with the transfection reagent according to the manufacturer's protocol and then added to the cells. A dose-response curve is typically generated by transfecting a range of ASO concentrations.

-

Incubation: The cells are incubated with the ASO for a period of time sufficient to allow for target mRNA knockdown (typically 24-72 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

-

qRT-PCR Analysis: The expression level of the target mRNA is quantified by qRT-PCR. The mRNA levels are normalized to a housekeeping gene to account for variations in RNA input. The reduction in target mRNA levels in cells treated with the G-clamp ASO is compared to that in cells treated with control oligonucleotides.

RNase H Cleavage Assay

This assay determines if a G-clamp modified ASO can guide the cleavage of its target RNA by RNase H, a key mechanism for many ASOs.

Materials:

-

G-clamp modified ASO.

-

Target RNA transcript (can be radiolabeled or fluorescently labeled).

-

RNase H enzyme and reaction buffer.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Procedure:

-

Hybridization: The ASO and target RNA are mixed in the RNase H reaction buffer and heated to denature, then cooled to allow for hybridization.

-

RNase H Digestion: RNase H enzyme is added to the reaction mixture, which is then incubated at 37°C for a specific time period.

-

Reaction Quenching: The reaction is stopped by the addition of a chelating agent like EDTA.

-

Analysis: The reaction products are separated by denaturing PAGE. Cleavage of the target RNA will result in the appearance of smaller fragments, which can be visualized by autoradiography (for radiolabeled RNA) or fluorescence imaging.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important molecular interactions and experimental processes related to G-clamp and cytosine analog research.

Caption: Molecular interactions between a G-clamp and a guanine base.

Caption: Workflow for solid-phase synthesis of G-clamp modified oligonucleotides.

Caption: Experimental workflow for evaluating antisense oligonucleotide activity in vitro.

Conclusion

G-clamp technology and the development of novel cytosine analogs have provided researchers with powerful tools to modulate the properties of nucleic acids. The ability to significantly enhance binding affinity and, in the case of fluorescent analogs, to probe molecular interactions, has profound implications for drug discovery, diagnostics, and fundamental biological research. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to harness the potential of these innovative chemical modifications. Continued research into novel analogs and their applications promises to further expand the capabilities of nucleic acid-based technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of oligonucleotides containing novel G-clamp analogue with C8-tethered group in phenoxazine ring: Implication to qPCR detection of the low-copy Kemerovo virus dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

Unraveling the Binding Affinity of 8-OxoG Clamp CEP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the binding affinity of 8-OxoG Clamp CEP, a crucial tool in the study of oxidative DNA damage and repair. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this novel modified oligonucleotide.

Introduction to this compound

8-oxo-7,8-dihydroguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress. Its presence in the genome can lead to G:C to T:A transversion mutations if not repaired. The 8-OxoG Clamp is a synthetically engineered cytosine analog, based on a phenoxazine scaffold, designed to bind with high specificity and affinity to its counterpart, 8-oxoG, within a DNA duplex. The "CEP" designation refers to the cyanoethyl phosphoramidite chemical form, which enables its incorporation into custom DNA oligonucleotides during solid-phase synthesis. This technology offers a powerful tool for investigating the mechanisms of DNA damage recognition and repair, as well as for the development of diagnostic and therapeutic agents targeting oxidative stress pathways.

Quantitative Data on Binding Affinity

The binding affinity of oligonucleotides containing the 8-OxoG Clamp has been primarily characterized in the context of their interaction with the primary human DNA glycosylase responsible for excising 8-oxoG, 8-oxoguanine DNA glycosylase 1 (OGG1). The presence of the 8-OxoG Clamp opposite an 8-oxoG lesion significantly influences the binding and catalytic activity of OGG1.

| DNA Duplex Configuration | Target Molecule | Binding Affinity (K_a, M⁻¹) | Melting Temperature (T_m, °C) | Reference |

| oxoG / oxoG-clamp | hOGG1 | (0.25 ± 0.09) x 10⁶ | 35 | [1] |

| oxoG / C | hOGG1 | (5 ± 2) x 10⁶ | 48 | [1] |

| G / C (non-specific) | hOGG1 | (0.45 ± 0.07) x 10⁶ | 49 | [1] |

| G / oxoG-clamp | Not Applicable | Not Reported | 33 | [1] |

| AP site / C | Not Applicable | Not Reported | 24 | [1] |

| AP site / oxoG-clamp | Not Applicable | Not Reported | 21 | [1] |

Note: The data indicates that while the 8-OxoG Clamp is designed for high affinity to 8-oxoG, its presence in a DNA duplex reduces the binding affinity of OGG1 compared to a standard oxoG:C pair. This suggests that the clamp may sterically hinder the enzyme's access to the lesion. The melting temperature data also reveals that the incorporation of the 8-OxoG Clamp can destabilize the DNA duplex compared to a natural C or even a G:C pair.

Experimental Protocols

Synthesis of this compound and Incorporation into Oligonucleotides

The synthesis of the 8-OxoG Clamp as a cyanoethyl phosphoramidite is a multi-step organic chemistry process. While a detailed, step-by-step synthesis protocol is proprietary and specific to individual manufacturers, the general approach involves the construction of the phenoxazine core, followed by the addition of the necessary protecting groups and the phosphoramidite moiety.

General Workflow for Incorporation:

-

Solid-Phase Synthesis: Oligonucleotides are synthesized on a solid support (e.g., controlled pore glass) using an automated DNA synthesizer.

-

Standard Coupling Cycles: The synthesis proceeds through repeated cycles of deblocking, coupling, capping, and oxidation for the standard A, T, G, and C phosphoramidites.

-

Modified Base Coupling: When the 8-OxoG Clamp is required at a specific position in the sequence, the this compound is introduced into the synthesizer. The coupling step is performed, incorporating the modified base into the growing oligonucleotide chain.

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a chemical treatment (e.g., ammonium hydroxide with 2-mercaptoethanol to prevent degradation of the 8-oxoG site).[2]

-

Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

Binding Affinity Measurement: Stopped-Flow Kinetic Analysis

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, such as the binding of a protein to a DNA duplex.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorescently labeled DNA duplex containing the 8-oxoG/8-OxoG Clamp pair in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 100 mM NaCl).[3] A common fluorescent label is 2-aminopurine, which can be placed adjacent to the lesion of interest.

-

Prepare a separate solution of the protein of interest (e.g., OGG1) in the same buffer.

-

Determine the concentrations of both the DNA and protein solutions accurately using UV-Vis spectrophotometry.

-

-

Instrument Setup:

-

Use a stopped-flow instrument equipped with a fluorescence detector.

-

Set the excitation and emission wavelengths appropriate for the chosen fluorophore. For 2-aminopurine, excitation is typically around 315 nm and emission is measured above 370 nm.

-

Equilibrate the instrument and sample syringes to the desired reaction temperature.

-

-

Data Acquisition:

-

Load the DNA solution into one syringe and the protein solution into the other.

-

Rapidly mix the two solutions by driving the syringes. The reaction starts upon mixing.

-

Monitor the change in fluorescence intensity over time as the protein binds to the DNA. The binding event often leads to a change in the fluorescence signal (quenching or enhancement).

-

-

Data Analysis:

-

The resulting kinetic traces (fluorescence vs. time) are fitted to an appropriate binding model (e.g., single or double exponential decay) using specialized software (e.g., Prism, BioKine 32).[4]

-

By performing the experiment at various reactant concentrations, the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined.

-

The equilibrium association constant (K_a) is then calculated as the ratio of k_on to k_off (K_a = k_on / k_off).

-

Binding Affinity Measurement: Fluorescence Titration

Fluorescence titration is an equilibrium-based method used to determine the binding affinity (dissociation constant, K_d) of a ligand to a macromolecule.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorescently labeled oligonucleotide (e.g., containing the 8-OxoG Clamp and a fluorophore like fluorescein) at a constant, low concentration in a suitable binding buffer.

-

Prepare a series of solutions of the unlabeled complementary strand containing the 8-oxoG lesion at varying concentrations in the same buffer.

-

-

Measurement:

-

Use a fluorometer to measure the initial fluorescence intensity of the labeled oligonucleotide solution.

-

Sequentially add small aliquots of the unlabeled complementary strand solution to the cuvette containing the labeled strand.

-

After each addition, allow the system to reach equilibrium (typically a few minutes) and measure the fluorescence intensity. The hybridization of the two strands will often result in a change in fluorescence (quenching or enhancement).

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the concentration of the unlabeled strand.

-

Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the Hill equation or a one-site binding model) using non-linear regression analysis.

-

The fitting procedure will yield the dissociation constant (K_d), which is the inverse of the association constant (K_d = 1/K_a).

-

Signaling Pathways and Molecular Interactions

The 8-OxoG Clamp primarily interfaces with the Base Excision Repair (BER) pathway, the main cellular mechanism for repairing oxidative DNA damage. The key enzyme in this pathway for 8-oxoG is OGG1. The binding of OGG1 to an 8-oxoG lesion initiates a cascade of events.

The presence of the 8-OxoG Clamp opposite an 8-oxoG lesion creates a stable duplex that is recognized by OGG1. However, the bulky phenoxazine structure of the clamp sterically hinders the catalytic domain of OGG1, thereby inhibiting the excision of the 8-oxoG base.[1] This "trapping" of OGG1 at the lesion site can be a valuable experimental tool.

Beyond its role in DNA repair, OGG1, when bound to its substrate (either in DNA or as the excised base), can act as a signaling molecule. It has been shown to activate small GTPases of the Ras family, which in turn triggers the mitogen-activated protein kinase (MAPK) signaling cascade (Raf-MEK-ERK).[5][6] This can lead to changes in gene expression, linking DNA damage and repair directly to cellular signaling pathways that can influence processes like inflammation and cell proliferation.[7][8][9] The use of 8-OxoG Clamp-modified oligonucleotides can thus be employed to study the downstream consequences of OGG1 binding to damaged DNA, independent of the repair process itself.

This workflow outlines the key stages, from the synthesis and purification of the modified oligonucleotides to the various biophysical and biochemical assays used to characterize their binding affinity and biological activity.

Conclusion

The this compound represents a significant advancement in the tools available for studying oxidative DNA damage. Its high affinity for 8-oxoG, combined with its ability to be incorporated into synthetic oligonucleotides, allows for precise investigations into the molecular mechanisms of DNA repair and associated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this technology in their work, ultimately contributing to a deeper understanding of the cellular response to oxidative stress and the development of novel therapeutic strategies.

References

- 1. Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Substrate-specific binding of 8-oxoguanine DNA glycosylase 1 (OGG1) reprograms mucosal adaptations to chronic airway injury - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Breach: A Technical Guide to the Discovery and Development of Fluorescent DNA Damage Reporters

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the ability to visualize and quantify DNA damage and its subsequent repair is paramount. Fluorescent DNA damage reporters have emerged as indispensable tools in this endeavor, offering unprecedented insights into the dynamic processes that safeguard genomic integrity. This in-depth technical guide provides a comprehensive overview of the core fluorescent reporters, their underlying mechanisms, and the experimental protocols necessary for their successful implementation. From the rapid phosphorylation of H2AX to sophisticated gene-conversion-based systems, we will explore the discovery and development of these luminous sentinels of the genome.

Core Fluorescent Reporters for DNA Double-Strand Breaks

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Consequently, a host of fluorescent reporters have been developed to monitor their formation and repair. The most widely utilized of these are focused on the recruitment of proteins to the site of damage, forming distinct nuclear foci.

The Gatekeepers: γH2AX and 53BP1

The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the DSB response, occurring within minutes of damage induction.[1][2] This modification serves as a beacon, recruiting a cascade of DNA repair proteins to the damaged chromatin.[3] 53BP1 (p53-binding protein 1) is another key player that is rapidly recruited to DSBs, where it plays a crucial role in promoting non-homologous end joining (NHEJ) repair.[1][2]

The visualization of γH2AX and 53BP1 foci via immunofluorescence microscopy is considered a gold standard for the detection and quantification of DSBs.[3] While both are reliable markers, studies have suggested that the γH2AX assay may be more sensitive, particularly at lower doses of radiation.[1] The co-localization of γH2AX and 53BP1 provides a robust confirmation of DSB formation and the initiation of a repair response.[1]

Quantitative Comparison of γH2AX and 53BP1 Foci Formation:

| Feature | γH2AX | 53BP1 |

| Time to Max Foci | ~30 minutes post-irradiation[4] | Delayed, can be ~1 day post-exposure in some cell types[4] |

| Relative Sensitivity | Generally considered more sensitive, especially at low damage levels[1] | Less sensitive than γH2AX for endogenous and low-dose induced foci[1] |

| Co-localization | Strong co-localization with 53BP1 at DSBs[1] | Strong co-localization with γH2AX at DSBs[1] |

| Kinetics of Disappearance | Foci number decreases over time as repair proceeds[5] | Foci number decreases over time, but kinetics may differ from γH2AX[5] |

Live-Cell Imaging of DSB Repair with 53BP1-mCherry

To study the dynamics of DSB repair in real-time, fluorescent protein fusions of DNA repair factors are employed. A common strategy is the use of a 53BP1-mCherry fusion protein, which allows for the visualization of 53BP1 recruitment to and dissociation from DSBs in living cells. This approach provides invaluable information on the kinetics of repair and the spatiotemporal organization of repair processes.

Reporter Systems for Specific DNA Repair Pathways

Beyond the general detection of DSBs, a sophisticated suite of fluorescent reporter systems has been engineered to specifically monitor the activity of different DNA repair pathways. These reporters are typically based on the reconstitution of a fluorescent protein, such as Green Fluorescent Protein (GFP), following a successful repair event.

Homologous Recombination (HR) Reporter: DR-GFP

The DR-GFP (Direct Repeat-GFP) reporter is a widely used tool to quantify the efficiency of homologous recombination.[6][7] It consists of two differentially mutated GFP genes arranged as a direct repeat. The upstream gene (SceGFP) is inactivated by the insertion of a recognition site for the I-SceI endonuclease. The downstream gene (iGFP) is a truncated, non-functional fragment of GFP. Upon induction of a DSB in SceGFP by I-SceI, HR can use the iGFP fragment as a template to repair the break, leading to the restoration of a functional GFP gene and subsequent green fluorescence.[6][7]

Single-Strand Annealing (SSA) Reporter: SA-GFP

The SA-GFP (Single-Strand Annealing-GFP) reporter is designed to measure the frequency of the SSA pathway, a form of HR that operates at repetitive sequences.[6][7] This reporter contains two truncated GFP fragments that share a region of homology. An I-SceI recognition site is located in one of the fragments. Following the creation of a DSB by I-SceI, extensive resection of the DNA ends exposes the homologous regions, which can then anneal. This leads to the deletion of the intervening DNA and the restoration of a functional GFP gene.[6][7]

Non-Homologous End Joining (NHEJ) Reporters

Various reporter systems have also been developed to measure the activity of NHEJ, the other major DSB repair pathway. These reporters often work by having an essential component of a fluorescent protein expression cassette (e.g., the promoter or the start codon) separated from the coding sequence by a fragment of DNA flanked by endonuclease recognition sites. Upon cleavage and subsequent repair by NHEJ, the intervening fragment is removed, and the expression of the fluorescent protein is restored.

Comparative Efficiency of HR and SSA Reporter Assays:

| Reporter System | Repair Pathway | Typical Efficiency (in mouse ES cells) |

| DR-GFP | Homologous Recombination (HR) | ~1.9% GFP+ cells[8] |

| SA-GFP | Single-Strand Annealing (SSA) | ~1.4% GFP+ cells[8] |

Signaling Pathways and Experimental Workflows

The activation of fluorescent DNA damage reporters is intricately linked to complex signaling cascades initiated by the cell in response to genomic insults. Understanding these pathways is crucial for the correct interpretation of experimental results.

The ATM/ATR Signaling Cascade

The primary kinases responsible for orchestrating the DNA damage response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10][11][12][13] ATM is primarily activated by DSBs, while ATR responds to a broader range of DNA lesions, including single-stranded DNA that arises at stalled replication forks.[9][11][12] Once activated, these kinases phosphorylate a multitude of downstream targets, including H2AX, 53BP1, and checkpoint kinases Chk1 and Chk2, to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[10][12][13]

References

- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation [mdpi.com]

- 4. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 5. Molecular Biology 13: 'Homologous recombination and non-homologous end-joining' [cureffi.org]

- 6. Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks [frontiersin.org]

- 8. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 10. researchgate.net [researchgate.net]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

Methodological & Application

Application Notes and Protocols for 8-OxoG Clamp CEP in Fluorescence Quenching Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress. It is a critical biomarker for oxidative DNA damage and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. The accurate and sensitive detection of 8-oxoG is crucial for understanding disease mechanisms and for the development of novel therapeutics. The 8-OxoG Clamp CEP is a specialized phosphoramidite that can be incorporated into an oligonucleotide probe to act as a specific fluorescent sensor for 8-oxoG. This application note provides a detailed protocol for the use of this compound in a fluorescence quenching assay for the detection and quantification of 8-oxoG in a DNA sequence.

The principle of the assay is based on the selective fluorescence quenching of the 8-OxoG Clamp upon binding to its target, 8-oxoG, within a complementary DNA strand. When the oligonucleotide probe containing the 8-OxoG Clamp hybridizes with a target DNA strand containing an 8-oxoG lesion, the close proximity of the clamp to the 8-oxoG results in a significant decrease in its fluorescence intensity. This quenching effect is highly specific to 8-oxoG, with minimal fluorescence change observed upon binding to a non-damaged guanine. This property allows for the development of robust and sensitive assays for the study of DNA damage and repair.

Signaling Pathway and Mechanism

The fluorescence quenching of the 8-OxoG Clamp upon binding to 8-oxoG is a direct molecular interaction. The clamp, a phenoxazine derivative, is designed to form specific hydrogen bonds with the 8-oxoG base. This interaction brings the fluorophore of the clamp into close proximity with the 8-oxoG lesion, leading to quenching of the fluorescence signal.

Experimental Protocols

Design and Synthesis of the 8-OxoG Clamp Oligonucleotide Probe

The this compound is a phosphoramidite and must be incorporated into a synthetic oligonucleotide.

-

Probe Design: Design a single-stranded DNA oligonucleotide probe that is complementary to the target DNA sequence containing the suspected 8-oxoG lesion. The 8-OxoG Clamp should be positioned in the probe sequence directly opposite the 8-oxoG in the target strand upon hybridization.

-

Oligonucleotide Synthesis: The probe is synthesized using standard automated phosphoramidite chemistry. The this compound is coupled as a special phosphoramidite at the desired position.

-

Purification: Following synthesis, the oligonucleotide probe should be purified, for example, by HPLC, to ensure high purity and remove any truncated sequences or protecting groups.

-

Quantification: The concentration of the purified probe should be accurately determined by UV-Vis spectrophotometry at 260 nm.

Preparation of Reagents and Buffers

-

Hybridization Buffer: A common buffer for such assays is composed of 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, and 1 mM DTT. The buffer should be prepared with nuclease-free water and filtered.

-

8-OxoG Clamp Probe Stock Solution: Resuspend the purified probe in the hybridization buffer to a stock concentration of 10 µM. Store at -20°C.

-

Target DNA Stock Solution: Resuspend the target DNA (both with and without the 8-oxoG lesion for control experiments) in the hybridization buffer to a stock concentration of 10 µM. Store at -20°C.

Fluorescence Quenching Assay

This protocol is designed for a 96-well plate format and a plate reader with fluorescence detection capabilities.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by diluting the 8-OxoG Clamp probe stock solution in the hybridization buffer to a final concentration of 1 µM.

-

Prepare serial dilutions of the target DNA (with and without 8-oxoG) in the hybridization buffer.

-

-

Plate Preparation:

-

Pipette 50 µL of the 1 µM 8-OxoG Clamp probe solution into each well of a black, clear-bottom 96-well plate.

-

Add 50 µL of the hybridization buffer to the "no target" control wells.

-

Add 50 µL of the different concentrations of the target DNA solutions to the respective wells. The final volume in each well will be 100 µL.

-

-

Hybridization:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at a temperature that allows for efficient hybridization but is below the melting temperature (Tm) of the duplex. A typical temperature is 25°C. Incubation time can range from 30 minutes to 1 hour.

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to an excitation wavelength of 365 nm.[1]

-

Measure the emission fluorescence intensity at wavelengths above 420 nm.

-

Record the fluorescence intensity for each well.

-

Data Analysis

-

Background Subtraction: Subtract the fluorescence intensity of the buffer-only wells from all other readings.

-

Calculate Fluorescence Quenching: The percentage of fluorescence quenching can be calculated using the following formula: Quenching (%) = [1 - (F / F0)] * 100 Where:

-

F is the fluorescence intensity of the probe in the presence of the target DNA.

-